molecular formula C23H44O B567603 (6E,10E)-tricosa-6,10-dien-1-ol CAS No. 1221819-38-0

(6E,10E)-tricosa-6,10-dien-1-ol

Cat. No. B567603
M. Wt: 336.604
InChI Key: JTSPNZHBRRBWNU-WSPGMDLHSA-N
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Description

“(6E,10E)-tricosa-6,10-dien-1-ol” is a chemical compound with the molecular formula C23H44O and a molecular weight of 336.6041.



Synthesis Analysis

There is limited information available on the synthesis of “(6E,10E)-tricosa-6,10-dien-1-ol”. However, a related compound, coenzyme Q10, has been synthesized using cross-metathesis reactions2.



Molecular Structure Analysis

The molecular structure of “(6E,10E)-tricosa-6,10-dien-1-ol” is not explicitly mentioned in the search results. However, it is likely to be a complex structure given its molecular formula.



Chemical Reactions Analysis

The chemical reactions involving “(6E,10E)-tricosa-6,10-dien-1-ol” are not well-documented. However, a related compound, (6E,10E)-geranyl linalool, is formed from geranylgeranyl diphosphate by the catalytic action of (E, E)-geranyl linalool synthase (GES) and is then converted to TMTT under the regulation of P4503.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(6E,10E)-tricosa-6,10-dien-1-ol” are not well-documented. However, a related compound, (6E,10E,14E,18E)-2,6,10,19,23-Pentamethyl-2,6,10,14,18,22-tetracosahexaene, has a molecular formula of C29H48 and an average mass of 396.691 Da5.


Scientific Research Applications

Angiogenic Activity

Research on polyacetylene glucosides related to (6E,10E)-tricosa-6,10-dien-1-ol has shown angiogenic activity. In a study by Zhu et al. (2021), new polyacetylene glucosides isolated from Bidens parviflora Willd demonstrated angiogenic activity at specific concentrations, indicating potential applications in therapies related to blood vessel growth and repair (Zhu et al., 2021).

Biomarker for Anaerobic Methane Cycling

(6E,10E)-tricosa-6,10-dien-1-ol is linked to anaerobic methane cycling. In a study by Thiel et al. (2001), specific n-alkenes including (6E,10E)-tricosa-6,10-dien-1-ol were identified as biomarkers in microbial mats at methane seeps. This suggests potential applications in identifying and studying methane cycling processes in various environments (Thiel et al., 2001).

Synthetic Applications in Chemistry

(6E,10E)-tricosa-6,10-dien-1-ol and related compounds have implications in synthetic chemistry. For instance, studies on the synthesis of various organic compounds involve the use of similar polyacetylene or alkadiene structures. Pabst et al. (1998) discussed a ‘LEGO’ system involving the synthesis of complex organic structures, highlighting the versatility of such compounds in synthetic organic chemistry (Pabst et al., 1998).

Safety And Hazards

The safety and hazards associated with “(6E,10E)-tricosa-6,10-dien-1-ol” are not well-documented. However, it is important to handle all chemical compounds with care and appropriate safety measures.


Future Directions

The future directions for the study of “(6E,10E)-tricosa-6,10-dien-1-ol” are not well-documented. However, related compounds such as Zerumbone, a highly volatile monocyclic sesquiterpene compound found in large amounts in the rhizome of wild edible ginger, Zingiber zerumbet, have been studied for their potential development as anticancer agents6.


Please note that this information is based on the available search results and may not be comprehensive or completely accurate. Further research and studies are needed to fully understand the properties and potential applications of “(6E,10E)-tricosa-6,10-dien-1-ol”.


properties

IUPAC Name

(6E,10E)-tricosa-6,10-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h13-14,17-18,24H,2-12,15-16,19-23H2,1H3/b14-13+,18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSPNZHBRRBWNU-WSPGMDLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC=CCCC=CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC/C=C/CC/C=C/CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678245
Record name (6E,10E)-Tricosa-6,10-dien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6E,10E)-tricosa-6,10-dien-1-ol

CAS RN

1221819-38-0
Record name (6E,10E)-Tricosa-6,10-dien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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